molecular formula C44H88O4S2Sn B12667068 Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate CAS No. 73246-85-2

Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate

Cat. No.: B12667068
CAS No.: 73246-85-2
M. Wt: 864.0 g/mol
InChI Key: KJVWFJPPXNGPTJ-UHFFFAOYSA-L
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Description

Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound. It is known for its unique structure, which includes a tin atom bonded to a long carbon chain with various functional groups. This compound is often used in industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dioctyltin oxide with thiodiglycolic acid. The reaction is carried out by suspending dioctyltin oxide in water and heating it to 60°C. Thiodiglycolic acid is then added over a period of 30 minutes, and the mixture is stirred at 60°C for an additional 30 minutes. The water layer is separated, and the product is dried and filtered to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and heating helps in maintaining consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can result in halogenated derivatives.

Scientific Research Applications

Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of plastics, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

  • 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
  • 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoic acid dodecyl ester
  • Dimethyltin bis (2-ethylhexyl thioglycolate)

Uniqueness: Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its specific structure, which includes a long carbon chain with multiple functional groups and a tin atom. This structure provides it with unique reactivity and stability, making it suitable for various applications that similar compounds may not be able to perform as effectively.

Properties

CAS No.

73246-85-2

Molecular Formula

C44H88O4S2Sn

Molecular Weight

864.0 g/mol

IUPAC Name

dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate

InChI

InChI=1S/2C14H28O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

KJVWFJPPXNGPTJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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